N-(thiophen-3-ylmethyl)pyridin-3-amine
Overview
Description
N-(thiophen-3-ylmethyl)pyridin-3-amine is a chemical compound characterized by its unique structure, which includes a thiophene ring, a pyridine ring, and an amine group
Synthetic Routes and Reaction Conditions:
Thiophen-3-ylmethyl Halide Reaction: The synthesis of this compound can begin with thiophen-3-ylmethyl halide reacting with pyridin-3-amine under suitable conditions.
Reduction and Substitution Reactions: These reactions often require catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced amines and other reduced forms.
Substitution: A wide range of substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(thiophen-3-ylmethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in biological studies to understand its interaction with various biomolecules.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which N-(thiophen-3-ylmethyl)pyridin-3-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the context of its application.
Comparison with Similar Compounds
N-(thiophen-3-ylmethyl)butan-2-amine
N-(thiophen-3-ylmethyl)cyclopentanamine
N-(thiophen-3-ylmethyl)cyclohexanamine
Uniqueness: N-(thiophen-3-ylmethyl)pyridin-3-amine stands out due to its pyridine ring, which imparts unique chemical and biological properties compared to its analogs
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Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-10(7-11-4-1)12-6-9-3-5-13-8-9/h1-5,7-8,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFURRGBEZMQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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